3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one is a chemical compound with the molecular formula C24H22O4 and a molecular weight of 374.429 g/mol . This compound is known for its unique structure, which includes two hydroxy groups and two dimethylphenyl groups attached to an isobenzofuran core. It is often used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one typically involves the reaction of phthalic anhydride with 2,6-dimethylphenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Phthalic anhydride and 2,6-dimethylphenol.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst and under controlled temperature and pressure conditions.
Product Isolation: The product is isolated through filtration and purification processes.
Industrial Production Methods
In industrial settings, the production of 3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound’s unique structure enables it to participate in multiple biochemical pathways, exerting its effects through these interactions.
Comparison with Similar Compounds
Similar Compounds
3,3-bis(4-hydroxyphenyl)isobenzofuran-1-one: Lacks the dimethyl groups, resulting in different chemical properties.
3,3-bis(4-methoxy-3,5-dimethyl-phenyl)isobenzofuran-1-one: Contains methoxy groups instead of hydroxy groups, altering its reactivity.
Uniqueness
3,3-bis(4-hydroxy-3,5-dimethyl-phenyl)isobenzofuran-1-one is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
3689-45-0 |
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Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,3-bis(4-hydroxy-3,5-dimethylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O4/c1-13-9-17(10-14(2)21(13)25)24(18-11-15(3)22(26)16(4)12-18)20-8-6-5-7-19(20)23(27)28-24/h5-12,25-26H,1-4H3 |
InChI Key |
ZSHACGOQVYVSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)C |
Origin of Product |
United States |
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